3-[(3-Formyl-2,4,6-trimethylphenyl)methoxymethyl]-2,4,6-trimethylbenzaldehyde
Description
3-[(3-Formyl-2,4,6-trimethylphenyl)methoxymethyl]-2,4,6-trimethylbenzaldehyde is an organic compound characterized by its complex structure, which includes multiple methyl groups and formyl functionalities
Properties
IUPAC Name |
3-[(3-formyl-2,4,6-trimethylphenyl)methoxymethyl]-2,4,6-trimethylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c1-13-7-15(3)21(17(5)19(13)9-23)11-25-12-22-16(4)8-14(2)20(10-24)18(22)6/h7-10H,11-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKALANBVOKOIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1COCC2=C(C(=C(C=C2C)C)C=O)C)C)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Formyl-2,4,6-trimethylphenyl)methoxymethyl]-2,4,6-trimethylbenzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 2,4,6-trimethylbenzaldehyde with appropriate reagents to introduce the formyl and methoxymethyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Formyl-2,4,6-trimethylphenyl)methoxymethyl]-2,4,6-trimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can further oxidize the formyl group to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-[(3-Formyl-2,4,6-trimethylphenyl)methoxymethyl]-2,4,6-trimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(3-Formyl-2,4,6-trimethylphenyl)methoxymethyl]-2,4,6-trimethylbenzaldehyde exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzaldehyde: Shares the trimethylbenzaldehyde core but lacks the formyl and methoxymethyl groups.
3-Bromo-2,4,6-trimethylphenyl isocyanate: Contains a bromine atom and an isocyanate group instead of the formyl and methoxymethyl groups.
Uniqueness
The presence of both formyl and methoxymethyl groups in 3-[(3-Formyl-2,4,6-trimethylphenyl)methoxymethyl]-2,4,6-trimethylbenzaldehyde makes it unique compared to its analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
